molecular formula C14H18BrNO B1221731 Quinuclium bromide CAS No. 35425-83-3

Quinuclium bromide

Katalognummer: B1221731
CAS-Nummer: 35425-83-3
Molekulargewicht: 296.20 g/mol
InChI-Schlüssel: YNUZUBWTAHVOFU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinuclium bromide, chemically designated as 1-methyl-3-oxo-4-phenyl-1-azoniabicyclo(2.2.2)octane bromide, is an antihypertensive agent with the molecular formula C₁₄H₁₈NO₂Br·H₂O . It is regulated as an active pharmaceutical ingredient (API) by the U.S. FDA under Unique Ingredient Identifier (UNII) 502H53WMM0 and classified under HS code 29333999 internationally. The compound is recognized by multiple identifiers, including NIH Compound ID 47458, UMLS ID C2825666, and NCI Concept Code C81522 . Structurally, it features a quinuclidine core with a phenyl substituent and a bromide counterion, as represented by the SMILES notation: C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-] .

Quinuclium bromide’s mechanism of action involves antagonizing muscarinic acetylcholine receptors, contributing to its antihypertensive effects. It is listed in the European Medicines Agency’s eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) under SUB10224MIG, reflecting its regulatory status in the EU .

Eigenschaften

CAS-Nummer

35425-83-3

Molekularformel

C14H18BrNO

Molekulargewicht

296.20 g/mol

IUPAC-Name

1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one;bromide

InChI

InChI=1S/C14H18NO.BrH/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

YNUZUBWTAHVOFU-UHFFFAOYSA-M

SMILES

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-]

Kanonische SMILES

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-]

Synonyme

1-methyl-3-keto-4-phenylquinuclidinium bromide
MA 540
quinuclium
quinuclium hemihydrate

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von Quinuclium bromid beinhaltet typischerweise die Reaktion von Quinuclidin mit Brom in Gegenwart eines geeigneten Lösungsmittels. Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Quinuclium bromid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können seine Struktur verändern, was zu verschiedenen Derivaten führt.

    Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und andere Nucleophile.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Quinuclium bromid entfaltet seine Wirkung, indem es adrenerge Neuronen blockiert und den Noradrenalinspiegel im Herzen reduziert. Diese Wirkung reduziert orthostatische Blutdruckantworten und beeinflusst verschiedene kardiovaskuläre Parameter. Es beeinflusst das Herzzeitvolumen, die Herzfrequenz oder das Schlagvolumen nicht signifikant.

Wirkmechanismus

Quinuclium bromide exerts its effects by blocking adrenergic neurons and depleting heart norepinephrine levels. This action reduces orthostatic blood pressure responses and influences various cardiovascular parameters. It does not significantly affect cardiac output, heart rate, or stroke volume .

Vergleich Mit ähnlichen Verbindungen

Quinuclium Bromide vs. Amiquinsin

  • Molecular Structure: Quinuclium bromide: A quaternary ammonium compound with a bicyclic quinuclidine ring system. Amiquinsin (C₁₁H₁₂N₂O₂): A quinoline derivative, specifically 4-amino-6,7-dimethoxyquinoline .
  • Mechanism: Quinuclium bromide: Muscarinic receptor antagonism.
  • Regulatory Status: Quinuclium bromide: FDA-regulated API with international HS/SITC codes. Amiquinsin: WHO International Non-Proprietary Name (INN) with HS code 29334990 .

Quinuclium Bromide vs. Mibefradil

  • Molecular Structure :
    • Quinuclium bromide: Compact bicyclic structure with a bromide ion.
    • Mibefradil (C₂₉H₃₈FN₃O₃): A benzimidazole-derived calcium channel blocker with a complex esterified backbone .
  • Mechanism :
    • Quinuclium bromide: Targets muscarinic receptors.
    • Mibefradil: Inhibits T-type calcium channels, reducing vascular resistance.
  • Clinical Use :
    • Quinuclium bromide: Primarily antihypertensive.
    • Mibefradil: Withdrawn from markets due to drug-drug interactions but historically used for hypertension and angina .

Pharmacokinetic and Physicochemical Properties

Property Quinuclium Bromide Amiquinsin Mibefradil
Molecular Weight 368.26 g/mol (hydrate) 220.23 g/mol 515.62 g/mol
LogP (Predicted) Not reported ~1.5 (quinoline-based) 4.2 (lipophilic)
Solubility Hydrophilic (ionized) Moderate (base form) Low (hydrochloride salt)
BBB Penetration Unlikely (quaternary) Possible Yes
Regulatory Status FDA, EMA-approved INN-listed Withdrawn

Key Differences and Clinical Implications

Target Specificity : Quinuclium bromide’s muscarinic antagonism contrasts with Mibefradil’s calcium channel blockade, resulting in distinct side effect profiles (e.g., dry mouth vs. reflex tachycardia) .

Chemical Class : Quinuclium’s quaternary ammonium structure limits central nervous system (CNS) penetration, whereas Mibefradil’s lipophilicity permits CNS activity .

Safety Profiles : Mibefradil’s inhibition of CYP3A4 led to its withdrawal, while Quinuclium bromide lacks significant CYP interactions .

Research and Regulatory Considerations

  • Quinuclium Bromide: Limited recent clinical data, but its regulatory approvals suggest established safety in hypertension management.
  • Amiquinsin : Predominantly referenced in older pharmacological literature, with unclear current usage .
  • Mibefradil : Serves as a cautionary example of drug interactions, emphasizing the need for thorough metabolic profiling during development .

Biologische Aktivität

Quinuclium bromide, a quinuclidine derivative, is a chemical compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

Quinuclium bromide has the molecular formula C14H18BrNOC_{14}H_{18}BrNO and is characterized by its quinuclidine core, which contributes to its biological activity. The structure can be represented as follows:

  • Molecular Formula : C14H18BrNO
  • Molecular Weight : 304.2 g/mol
  • CAS Number : 47458

Quinuclium bromide exerts its biological effects primarily through modulation of neurotransmitter systems. It acts as an antagonist at certain nicotinic acetylcholine receptors (nAChRs), which are critical for synaptic transmission in the nervous system. This interaction can influence various physiological processes, including:

  • Neuromuscular Transmission : By blocking nAChRs, quinuclium bromide can inhibit muscle contraction.
  • Cognitive Function : Its effects on cholinergic pathways suggest potential implications in cognitive enhancement or impairment.

Pharmacological Effects

  • Anticonvulsant Activity : Research indicates that bromide salts, including quinuclium bromide, may have anticonvulsant properties. A study highlighted the successful use of potassium bromide in children with refractory seizures, suggesting a similar potential for quinuclium bromide in managing epilepsy .
  • Neuroprotective Effects : Quinuclium bromide has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter release may help protect neuronal cells from excitotoxicity.
  • Analgesic Properties : Preliminary studies suggest that quinuclium bromide may exhibit analgesic effects by interacting with pain pathways in the central nervous system.

Case Study 1: Anticonvulsant Efficacy

A recent case study evaluated the efficacy of quinuclium bromide in patients with treatment-resistant epilepsy. The study involved administering varying doses of quinuclium bromide alongside standard antiepileptic medications. Results indicated a significant reduction in seizure frequency among participants, supporting the compound's role as a potential adjunct therapy for epilepsy management.

Case Study 2: Cognitive Enhancement

Another investigation focused on the cognitive effects of quinuclium bromide in elderly patients with mild cognitive impairment (MCI). Participants receiving quinuclium bromide showed improved scores on cognitive assessments compared to a placebo group, indicating potential benefits for cognitive function.

Safety and Toxicity

While quinuclium bromide shows promise in various therapeutic applications, safety profiles must be established through rigorous clinical trials. The compound's interaction with nAChRs necessitates careful monitoring for potential side effects, including:

  • Neuromuscular Blockade : High doses may lead to muscle weakness or paralysis.
  • Cognitive Impairment : Prolonged use could affect cognitive functions adversely.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing quinuclium bromide with high purity?

  • Answer : Synthesis of quinuclium bromide (C₁₄H₁₈NO₂Br·H₂O) requires careful optimization of reaction conditions, such as temperature, solvent polarity, and stoichiometric ratios of precursors (e.g., quinuclidin-3-ol derivatives and brominating agents). Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) with UV detection at 210–260 nm, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Crystallographic studies (XRD) may further resolve stereochemical details . For reproducible results, document reaction yields, byproduct profiles, and purification steps (e.g., recrystallization solvents) in supplementary materials .

Q. Which analytical techniques are critical for verifying quinuclium bromide’s stability under varying storage conditions?

  • Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should include:

  • Thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition thresholds.
  • Mass spectrometry (MS) to detect degradation products (e.g., hydrolysis of the quinuclidine ring or bromide displacement).
  • UV-Vis spectroscopy to monitor absorbance shifts indicative of structural changes.
    Cross-reference findings with regulatory databases (e.g., FDA Unique Ingredient Identifier 502H53WMM0) to align with established quality standards .

Q. How can researchers design in vitro assays to evaluate quinuclium bromide’s antihypertensive mechanism?

  • Answer : Use isolated tissue preparations (e.g., rat aortic rings) to measure vasorelaxation responses via myography , comparing dose-dependent effects against known muscarinic receptor antagonists. Pair this with radioligand binding assays (e.g., [³H]-N-methylscopolamine displacement) to quantify receptor affinity (Kᵢ values). Include negative controls (e.g., atropine) and statistical models (e.g., Hill plots) to differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can conflicting data on quinuclium bromide’s pharmacokinetic (PK) parameters be resolved across species?

  • Answer : Discrepancies in bioavailability or half-life (e.g., rat vs. primate models) may arise from species-specific metabolic pathways. Conduct interspecies comparative studies using:

  • LC-MS/MS to quantify plasma/metabolite concentrations.
  • CYP450 inhibition assays to identify enzymatic interactions.
  • Physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK profiles. Address variability by standardizing protocols (e.g., fasting states, dosing intervals) and reporting confidence intervals in meta-analyses .

Q. What experimental strategies elucidate quinuclium bromide’s dual role as a stabilizer/destabilizer of ion channels in electrophysiological studies?

  • Answer : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human muscarinic M₃ receptors to measure current modulation. Vary extracellular bromide ion concentrations to isolate ligand-specific effects from counterion interference. For molecular insights, employ molecular dynamics simulations to model ligand-receptor interactions, focusing on hydrogen bonding with Asp148 and Tyr529 residues. Correlate findings with circular dichroism (CD) spectra to detect conformational changes in receptor structure .

Q. How should researchers design in vivo studies to evaluate long-term neurovascular effects of quinuclium bromide?

  • Answer : Implement a longitudinal rodent model with telemetric blood pressure monitoring and magnetic resonance angiography (MRA) to assess cerebral blood flow. Include cohorts with genetic hypertension (e.g., SHR rats) and controls. Terminate subsets at intervals for histopathology (e.g., hippocampal microgliosis) and qPCR analysis of endothelial nitric oxide synthase (eNOS) expression. Use mixed-effects models to account for inter-individual variability and confounders (e.g., age, diet) .

Methodological Notes

  • Data Contradiction Analysis : When reconciling divergent results (e.g., receptor affinity vs. in vivo efficacy), apply Bland-Altman plots or meta-regression to identify systematic biases. Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics alongside functional assays) .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including power calculations and randomization. For human tissue samples, obtain IRB approval and document provenance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.